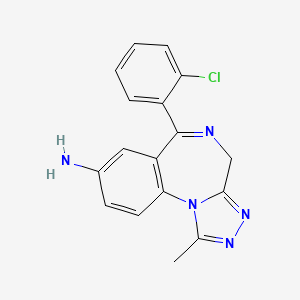

8-Aminoclonazolam

Description

Properties

IUPAC Name |

6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-8-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN5/c1-10-21-22-16-9-20-17(12-4-2-3-5-14(12)18)13-8-11(19)6-7-15(13)23(10)16/h2-8H,9,19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGLOOOYZAISIOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(C=C3)N)C(=NC2)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101342264 | |

| Record name | 6-(2-Chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101342264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71368-66-6 | |

| Record name | 6-(2-Chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101342264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Aminoclonazolam | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K958PBK774 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Properties of 8-Aminoclonazolam

Disclaimer: 8-Aminoclonazolam is a novel research chemical and a derivative of the designer benzodiazepine (B76468), clonazolam. As of the writing of this document, there is a notable absence of comprehensive studies detailing its physicochemical properties in peer-reviewed scientific literature. This guide, therefore, presents a predictive analysis based on the known properties of its parent compound, clonazolam, and the established chemical principles of introducing an amino functional group to a benzodiazepine structure. The experimental protocols provided are standardized methodologies for the characterization of a new chemical entity of this class.

Predicted Physicochemical Properties

The introduction of an amino group at the 8-position of the clonazolam structure is anticipated to significantly alter its physicochemical characteristics. The primary effects are expected to be an increase in polarity and the introduction of a basic center, which will influence its solubility, partitioning behavior, and acid-base properties.

Table 1: Predicted Physicochemical Data for 8-Aminoclonazolam

| Property | Predicted Value/Range | Method of Prediction |

| Molecular Formula | C₁₇H₁₃ClN₄O₂ | Based on the addition of an amino group to the clonazolam structure. |

| Molecular Weight | 356.77 g/mol | Calculated from the molecular formula. |

| pKa | 3.5 - 4.5 | Estimated based on the electronic environment of the aromatic amine. |

| logP | 2.0 - 2.5 | Predicted to be lower than clonazolam due to the increased polarity of the amino group. |

| Aqueous Solubility | pH-dependent | Expected to have higher solubility in acidic conditions due to the protonation of the amino group. |

| Melting Point | 180 - 200 °C | Predicted to be higher than clonazolam due to increased intermolecular hydrogen bonding. |

| Appearance | Pale yellow to white crystalline solid | Based on the typical appearance of similar benzodiazepine compounds. |

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard experimental methodologies that would be employed to empirically determine the physicochemical properties of 8-Aminoclonazolam.

Synthesis and Purification

A potential synthetic route to 8-Aminoclonazolam would involve the nitration of the 8-position of a suitable benzodiazepine precursor, followed by reduction of the nitro group to an amine. The final product would be purified using column chromatography followed by recrystallization to achieve high purity.

pKa Determination

The acid dissociation constant (pKa) would be determined using potentiometric titration. A solution of 8-Aminoclonazolam in a co-solvent system (e.g., methanol/water) would be titrated with a standardized solution of hydrochloric acid, and the pH would be monitored using a calibrated pH meter. The pKa value is determined from the inflection point of the resulting titration curve.

logP Determination

The octanol-water partition coefficient (logP) would be determined using the shake-flask method. A solution of 8-Aminoclonazolam in a pre-saturated mixture of n-octanol and water would be shaken until equilibrium is reached. The concentration of the compound in both the octanol (B41247) and water phases would then be determined using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Aqueous Solubility Determination

The aqueous solubility would be determined at various pH values to assess the impact of the ionizable amino group. An excess of solid 8-Aminoclonazolam would be added to a series of buffered aqueous solutions at different pHs. The suspensions would be agitated at a constant temperature until equilibrium is achieved. The solid would then be removed by filtration, and the concentration of the dissolved compound in the filtrate would be quantified by HPLC.

Structural Elucidation

The chemical structure of the synthesized 8-Aminoclonazolam would be confirmed using a suite of spectroscopic techniques:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the proton and carbon framework of the molecule.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups, particularly the N-H stretches of the amino group.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule.

-

UV-Vis Spectroscopy: To determine the wavelengths of maximum absorbance.

Visualizations

Proposed Experimental Workflow for Physicochemical Characterization

Caption: Workflow for the synthesis, purification, and physicochemical characterization of 8-Aminoclonazolam.

Hypothesized Signaling Pathway of 8-Aminoclonazolam

Caption: Hypothesized mechanism of action of 8-Aminoclonazolam at the GABA-A receptor.

8-Aminoclonazolam solubility and stability data

An in-depth guide to the solubility and stability of 8-aminoclonazolam, a primary metabolite of the designer benzodiazepine (B76468) clonazolam. This document is intended for researchers, scientists, and drug development professionals, providing key technical data and methodologies.

Executive Summary

8-Aminoclonazolam is the main human urinary metabolite of clonazolam, a potent nitrobenzodiazepine.[1] Its detection is a critical biomarker for confirming the use of its parent compound.[2][3] This guide synthesizes available technical data on the solubility and stability of 8-aminoclonazolam, presents its metabolic context, and outlines representative experimental protocols for its analysis.

Solubility Data

Quantitative solubility data for 8-aminoclonazolam has been established in several common laboratory solvents. The data, primarily from analytical reference standard suppliers, is crucial for the preparation of stock solutions and experimental media.

Table 1: Quantitative Solubility of 8-Aminoclonazolam

| Solvent | Concentration | Citation |

|---|---|---|

| Dimethylformamide (DMF) | 30 mg/mL | [1] |

| Dimethyl Sulfoxide (DMSO) | 20 mg/mL | [1] |

| Ethanol | 10 mg/mL | [1] |

| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL |[1] |

Stability Data

8-Aminoclonazolam is a stable molecule under appropriate storage conditions. However, it is important to note that it can also be formed as a result of the instability of its parent compound, clonazolam. Nitro-group-containing benzodiazepines are known to be metabolized to their amino counterparts, and this transformation can also occur due to drug instability.[2][3]

General studies on benzodiazepines show that long-term stability is highly dependent on storage temperature. For many benzodiazepines, significant degradation (up to 100% loss) can occur at room temperature, while storage at -20°C or -80°C provides much greater stability.[4]

Table 2: Long-Term Stability of 8-Aminoclonazolam

| Condition | Stability Period | Citation |

|---|

| Stored at -20°C | ≥ 5 years |[1] |

Metabolic Pathway and Pharmacodynamics

8-Aminoclonazolam is not typically administered directly but is formed in vivo through the metabolism of clonazolam. This process involves the reduction of the nitro group on the benzodiazepine structure.[2][3][5]

Like its parent compound, 8-aminoclonazolam is classified as a benzodiazepine and is expected to exert its pharmacological effects by acting as a positive allosteric modulator of the GABA-A receptor.[6] This interaction enhances the effect of the neurotransmitter GABA, leading to increased chloride ion influx and hyperpolarization of the neuron, resulting in central nervous system depression.

Experimental Protocols

While specific protocols for 8-aminoclonazolam are not widely published, standard methodologies for small molecule drugs are applicable.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of 8-aminoclonazolam can be determined using the conventional shake-flask method.

-

Preparation: An excess amount of solid 8-aminoclonazolam is added to a series of vials, each containing a known volume of the desired solvent (e.g., ethanol, water, buffer solutions).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker or water bath (e.g., at 25°C and/or 37°C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, the suspensions are allowed to stand, and the supernatant is carefully removed and clarified by centrifugation or filtration (e.g., using a 0.22 µm syringe filter) to remove undissolved solids.

-

Quantification: The concentration of dissolved 8-aminoclonazolam in the clear filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8]

-

Analysis: The experiment is performed in triplicate to ensure reproducibility, and the average concentration is reported as the solubility.

Stability Assessment (Forced Degradation Study)

Forced degradation studies are conducted to understand the intrinsic stability of the molecule and to identify potential degradation products.

-

Sample Preparation: Solutions of 8-aminoclonazolam are prepared at a known concentration in a suitable solvent.

-

Stress Conditions: Aliquots of the solution are exposed to a variety of stress conditions as per ICH guidelines, including:

-

Acidic Hydrolysis: e.g., 0.1 N HCl at 60°C.

-

Basic Hydrolysis: e.g., 0.1 N NaOH at 60°C.

-

Oxidation: e.g., 3% H₂O₂ at room temperature.

-

Thermal Stress: Stored at elevated temperatures (e.g., 80°C).

-

Photostability: Exposed to light (e.g., Xenon lamp).

-

-

Time Points: Samples are collected from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: The samples are analyzed by a stability-indicating HPLC or LC-MS/MS method. The percentage of the remaining 8-aminoclonazolam is calculated, and any significant degradation products are identified and characterized. This approach helps establish the degradation profile and informs appropriate storage and handling procedures.

References

- 1. caymanchem.com [caymanchem.com]

- 2. cfsre.org [cfsre.org]

- 3. Updated Trend Reporting for the NPS Benzodiazepine Clonazolam Based on Data-Mining for 8-Aminoclonazolam [cfsre.org]

- 4. Long-Term Stability of Benzodiazepines and Z-Hypnotic Drugs in Blood Samples Stored at Varying Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uniklinik-freiburg.de [uniklinik-freiburg.de]

- 6. cdn.who.int [cdn.who.int]

- 7. Recent findings and advancements in the detection of designer benzodiazepines: a brief review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academicworks.cuny.edu [academicworks.cuny.edu]

In Vitro Metabolism of Clonazolam to 8-Aminoclonazolam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clonazolam, a potent triazolo-benzodiazepine, has emerged as a compound of interest in both clinical and forensic toxicology. Understanding its metabolic fate is crucial for accurate interpretation of toxicological findings and for the development of detection methods. This technical guide provides an in-depth overview of the in vitro metabolism of clonazolam, with a primary focus on its conversion to the major metabolite, 8-aminoclonazolam. This document details the experimental protocols for studying this metabolic pathway, presents available quantitative data, and visualizes the key processes involved.

Nomenclature

It is critical to address a point of potential confusion in the existing literature regarding the nomenclature of the primary amino metabolite of clonazolam. Due to the addition of a triazole ring to the benzodiazepine (B76468) structure, the numbering of the carbon atoms on the benzodiazepine ring is shifted. Consequently, the correct nomenclature for the amino metabolite is 8-aminoclonazolam , not 7-aminoclonazolam as it is sometimes erroneously referred to by analogy to other benzodiazepines like clonazepam.[1][2][3] Using the correct nomenclature is essential for clarity and precision in scientific communication.

Metabolic Pathway

The in vitro metabolism of clonazolam is a multi-step process involving both Phase I and Phase II enzymatic reactions. The primary and most well-documented Phase I metabolic pathway is the reduction of the nitro group at the 8-position of the benzodiazepine ring to form 8-aminoclonazolam.[1][4] This reaction is catalyzed by cytochrome P450 (CYP) enzymes in human liver microsomes. In addition to nitroreduction, other Phase I reactions such as hydroxylation have been reported. Subsequently, the parent drug and its Phase I metabolites can undergo Phase II conjugation reactions, primarily glucuronidation, to facilitate their excretion.[4]

Metabolic Pathway of Clonazolam

Caption: Phase I and Phase II metabolic pathways of clonazolam.

Quantitative Data

While the qualitative metabolic pathways of clonazolam have been described, there is a notable lack of comprehensive in vitro enzyme kinetic data, such as Michaelis-Menten constants (Km and Vmax), for the formation of 8-aminoclonazolam in human liver microsomes. The available quantitative data primarily consists of concentrations of clonazolam and its metabolites detected in various biological samples.

| Compound | Matrix | Median Concentration (ng/mL) | Concentration Range (ng/mL) | Reference |

| Clonazolam | Post-mortem cases | 13 | - | [5] |

| Clonazolam | Driving under the influence of drugs (DUID) cases | 4.0 | 2.0 - 10 | [5] |

| 8-Aminoclonazolam | Post-mortem cases | 13 | 2.0 - 580 | [5] |

| 8-Aminoclonazolam | DUID cases | 19 | 2.8 - 59 | [5] |

Table 1: Reported Concentrations of Clonazolam and 8-Aminoclonazolam in Forensic Casework.

Experimental Protocols

The following section details a representative experimental protocol for the in vitro metabolism of clonazolam using human liver microsomes (HLMs), synthesized from methodologies reported in the scientific literature.

Experimental Workflow: In Vitro Metabolism of Clonazolam

Caption: General workflow for in vitro metabolism studies of clonazolam.

Key Experiment: In Vitro Metabolism of Clonazolam in Human Liver Microsomes

Objective: To determine the formation of 8-aminoclonazolam from clonazolam following incubation with human liver microsomes.

Materials:

-

Clonazolam

-

8-Aminoclonazolam (as a reference standard)

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Internal standard (e.g., a deuterated analog of clonazolam or a structurally similar benzodiazepine)

Procedure:

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and the desired concentration of HLMs (e.g., 0.5-1.0 mg/mL).

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to equilibrate.

-

Initiate the metabolic reaction by adding clonazolam (e.g., at a final concentration of 1-10 µM). The final incubation volume is typically 100-500 µL.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C in a shaking water bath for a defined period (e.g., 30-60 minutes). Time-course experiments can be conducted by taking aliquots at various time points.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding a cold organic solvent, such as acetonitrile (typically 2-3 volumes of the incubation volume), containing an internal standard.

-

Vortex the mixture to precipitate the microsomal proteins.

-

Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis. The supernatant may be evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the prepared sample using a validated LC-MS/MS method for the detection and quantification of clonazolam and 8-aminoclonazolam.

-

Analytical Method: LC-MS/MS Parameters

The following table provides representative LC-MS/MS parameters for the analysis of clonazolam and 8-aminoclonazolam. It is important to note that these parameters may require optimization for different instruments.

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Clonazolam | 354.1 | 326.1 | 308.1 |

| 8-Aminoclonazolam | 324.1 | 296.1 | 278.1 |

Table 2: Example LC-MS/MS Transitions for Clonazolam and 8-Aminoclonazolam.

Chromatographic Conditions (Typical):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

-

Injection Volume: 5-20 µL.

Conclusion

The in vitro metabolism of clonazolam is primarily characterized by the nitroreduction to its major metabolite, 8-aminoclonazolam. This conversion is a key area of study for forensic toxicologists and drug metabolism scientists. While the metabolic pathways have been elucidated, a significant gap exists in the literature regarding the detailed enzyme kinetics of this transformation. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to further investigate the in vitro metabolism of clonazolam, with the aim of generating more comprehensive quantitative data. Such data will be invaluable for improving the interpretation of toxicological results and for advancing our understanding of the pharmacology of this potent benzodiazepine.

References

- 1. Updated Trend Reporting for the NPS Benzodiazepine Clonazolam Based on Data-Mining for 8-Aminoclonazolam [cfsre.org]

- 2. Clarification of the Correct Nomenclature of the Amino Metabolite of Clonazolam: 8-Aminoclonazolam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic profiling of clonazolam in human liver microsomes and zebrafish models using liquid chromatography quadrupole Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Elucidating the potential role of microorganisms in postmortem biotransformation: a comparison of clonazolam and its metabolite in postmortem and DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]

8-Aminoclonazolam: An In-Depth Technical Guide on its Mechanism of Action as a Benzodiazepine Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clonazolam, a potent designer benzodiazepine (B76468), undergoes extensive metabolism in the human body, leading to the formation of several metabolites. Among these, 8-aminoclonazolam has been identified as a major urinary and blood metabolite, making it a critical biomarker for detecting clonazolam use in forensic and clinical toxicology.[1][2][3][4][5] While the pharmacological activity of the parent compound, clonazolam, is well-characterized as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the specific mechanism of action of 8-aminoclonazolam remains largely uninvestigated in publicly available scientific literature. This technical guide synthesizes the current understanding of 8-aminoclonazolam, focusing on its metabolic generation from clonazolam and its presumed, though not yet experimentally verified, interaction with the GABA-A receptor. This document also highlights the existing knowledge gaps and outlines the necessary experimental approaches to fully elucidate the pharmacological profile of this significant metabolite.

Introduction

The emergence of novel psychoactive substances (NPS), particularly designer benzodiazepines, presents a continuous challenge to public health and safety. Clonazolam, a triazolo-analogue of clonazepam, has been identified as a highly potent sedative and anxiolytic agent.[6] Like many benzodiazepines, clonazolam's effects are mediated through its interaction with the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. The metabolism of clonazolam is a critical aspect of its pharmacology and toxicology, with 8-aminoclonazolam being a key metabolic product resulting from the reduction of the nitro group of the parent compound.[3][7][8] Understanding the pharmacological activity of 8-aminoclonazolam is essential for a comprehensive assessment of the pharmacodynamic and toxicological profile of clonazolam.

Metabolism of Clonazolam to 8-Aminoclonazolam

Clonazolam is extensively metabolized in the body, primarily through phase I reactions. The formation of 8-aminoclonazolam involves the reduction of the nitro group at the 8-position of the benzodiazepine ring structure. In vitro studies using human liver microsomes have confirmed the generation of 8-aminoclonazolam as a major phase I metabolite.[1]

The metabolic pathway can be summarized as follows:

-

Parent Compound: Clonazolam

-

Metabolic Reaction: Nitroreduction

-

Primary Metabolite: 8-Aminoclonazolam

Further metabolism of 8-aminoclonazolam can occur, including acetylation to form 8-acetamidoclonazolam.[3][8]

Metabolic pathway of Clonazolam to 8-Aminoclonazolam.

Presumed Mechanism of Action at the GABA-A Receptor

Benzodiazepines exert their effects by binding to a specific allosteric site on the GABA-A receptor, known as the benzodiazepine site. This binding enhances the effect of GABA, leading to an increased frequency of chloride channel opening, hyperpolarization of the neuronal membrane, and ultimately, a decrease in neuronal excitability.

Given that 8-aminoclonazolam retains the core benzodiazepine structure, it is highly probable that it also acts as a positive allosteric modulator of the GABA-A receptor. However, the affinity of 8-aminoclonazolam for the benzodiazepine binding site and its efficacy in modulating GABA-A receptor function have not been experimentally determined. The structural modification from a nitro to an amino group could potentially alter its binding affinity and efficacy compared to the parent compound, clonazolam.

Presumed allosteric modulation of the GABA-A receptor.

Quantitative Data

There is a significant lack of publicly available quantitative data on the pharmacological activity of 8-aminoclonazolam. The following table summarizes the known data for the parent compound, clonazolam, and indicates the data gaps for its metabolite.

| Compound | Target | Binding Affinity (Ki) | Efficacy (EC50) | Functional Effect |

| Clonazolam | GABA-A Receptor | Data not available in searched results | Data not available in searched results | Positive Allosteric Modulator |

| 8-Aminoclonazolam | GABA-A Receptor | Not Reported | Not Reported | Presumed Positive Allosteric Modulator |

Note: The lack of specific Ki and EC50 values for clonazolam in the publicly available literature is also a notable data gap.

Experimental Protocols for Pharmacological Characterization

To elucidate the mechanism of action of 8-aminoclonazolam, standard in vitro pharmacological assays are required. The following protocols describe the general methodologies used to characterize the interaction of benzodiazepines with the GABA-A receptor.

Radioligand Binding Assay for GABA-A Receptor Affinity (Ki)

This assay determines the affinity of a test compound (8-aminoclonazolam) for the benzodiazepine binding site on the GABA-A receptor.

-

Materials:

-

Cell membranes prepared from a stable cell line expressing human GABA-A receptors (e.g., HEK293 cells).

-

Radioligand with high affinity for the benzodiazepine site (e.g., [³H]flunitrazepam).

-

Test compound (8-aminoclonazolam) at various concentrations.

-

Non-specific binding control (e.g., a high concentration of a known benzodiazepine like diazepam).

-

Assay buffer (e.g., Tris-HCl).

-

Scintillation cocktail and liquid scintillation counter.

-

-

Protocol:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of 8-aminoclonazolam.

-

In a parallel set of experiments, incubate the membranes with the radioligand and the non-specific binding control.

-

Allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of 8-aminoclonazolam by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of 8-aminoclonazolam that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology for Functional Activity (EC50)

This assay measures the functional effect of 8-aminoclonazolam on GABA-A receptor activity.

-

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the subunits of the desired human GABA-A receptor isoform (e.g., α1β2γ2).

-

GABA at a fixed concentration (typically the EC10-EC20).

-

8-Aminoclonazolam at various concentrations.

-

TEVC recording setup, including a voltage-clamp amplifier, microelectrodes, and data acquisition system.

-

Recording solution (e.g., Ringer's solution).

-

-

Protocol:

-

Inject the GABA-A receptor subunit cRNAs into Xenopus oocytes and allow for receptor expression (2-5 days).

-

Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage recording and one for current injection).

-

Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

-

Apply a fixed, submaximal concentration of GABA to elicit a baseline current response.

-

Co-apply the same concentration of GABA with varying concentrations of 8-aminoclonazolam and record the potentiated current response.

-

Wash the oocyte with the recording solution between applications to allow for recovery.

-

Measure the peak current amplitude for each application.

-

Normalize the potentiated responses to the baseline GABA response.

-

Plot the normalized response against the concentration of 8-aminoclonazolam and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of 8-aminoclonazolam that produces 50% of the maximal potentiation).

-

Workflow for pharmacological characterization.

Conclusion and Future Directions

8-Aminoclonazolam is a confirmed major metabolite of the potent designer benzodiazepine clonazolam. While its presence is a reliable indicator of clonazolam exposure, its own pharmacological activity remains a critical unknown. Based on its chemical structure, it is strongly presumed to act as a positive allosteric modulator at the GABA-A receptor, similar to its parent compound and other benzodiazepines. However, the lack of empirical data on its binding affinity and functional efficacy represents a significant gap in the scientific literature.

Future research should prioritize the in vitro pharmacological characterization of 8-aminoclonazolam using the experimental protocols outlined in this guide. Determining the Ki and EC50 values of 8-aminoclonazolam at various GABA-A receptor subtypes is crucial for understanding its potential contribution to the overall pharmacological and toxicological effects of clonazolam. Such data will be invaluable for drug development professionals, toxicologists, and clinicians in assessing the risks associated with clonazolam use and in the development of potential therapeutic interventions.

References

- 1. Characterization of the four designer benzodiazepines clonazolam, deschloroetizolam, flubromazolam, and meclonazepam, and identification of their in vitro metabolites | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Identification of main human urinary metabolites of the designer nitrobenzodiazepines clonazolam, meclonazepam, and nifoxipam by nano-liquid chromatography-high-resolution mass spectrometry for drug testing purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cfsre.org [cfsre.org]

- 5. Updated Trend Reporting for the NPS Benzodiazepine Clonazolam Based on Data-Mining for 8-Aminoclonazolam [cfsre.org]

- 6. Elucidating the potential role of microorganisms in postmortem biotransformation: a comparison of clonazolam and its metabolite in postmortem and DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Navigating the Toxicokinetics of 8-Aminoclonazolam: A Guide for Preclinical Research

Disclaimer: Publicly available scientific literature lacks dedicated preclinical studies on the toxicokinetics of 8-aminoclonazolam. This guide synthesizes current knowledge derived primarily from human clinical toxicology reports of its parent compound, clonazolam, to inform future preclinical research.

Introduction

8-Aminoclonazolam is the principal metabolite of clonazolam, a potent novel psychoactive substance (NPS) of the benzodiazepine (B76468) class.[1][2] Understanding the toxicokinetic profile of this major metabolite is crucial for interpreting toxicological findings, establishing its potential as a reliable biomarker for clonazolam exposure, and assessing its own pharmacological and toxicological activity. This document provides a comprehensive overview of the known metabolic pathway of clonazolam to 8-aminoclonazolam, summarizes quantitative data from human case reports, and details the analytical methodologies employed for its detection and quantification.

Metabolism of Clonazolam to 8-Aminoclonazolam

The primary metabolic transformation of clonazolam involves the reduction of its nitro group to an amino group, resulting in the formation of 8-aminoclonazolam.[1][2] This metabolic process is a common pathway for nitro-group-containing benzodiazepines.[1][2]

Quantitative Data from Human Case Reports

The following table summarizes the reported concentrations of clonazolam and 8-aminoclonazolam in blood samples from human cases of non-fatal and fatal intoxications. It is important to note that these are not from controlled preclinical studies and exhibit significant inter-individual variability.

| Case Type | Number of Cases | Clonazolam Concentration Range (µg/L) | 8-Aminoclonazolam Concentration Range (µg/L) | Reference |

| Non-fatal mono-intoxication | 4 | 0.2 - 2.1 | 5.9 - 19.1 | [3][4][5] |

| Postmortem (PM) cases | 288 | 13 (in one case) | 2.0 - 580 (median: 13) | [6] |

| Driving Under the Influence of Drugs (DUID) | 54 | 2.0 - 10 (median: 4.0) | 2.8 - 59 (median: 19) | [6] |

| Fatal Intoxication (single case) | 1 | Not detected | 140 | [7] |

Experimental Protocols

While specific preclinical toxicokinetic protocols for 8-aminoclonazolam are not available, this section details the analytical methodologies used for its detection and quantification in biological matrices, which would be applicable to preclinical studies.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of 8-aminoclonazolam in biological samples.[3][4][5]

Instrumentation:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.[8]

General LC-MS/MS Parameters:

-

Ionization Mode: Positive electrospray ionization (ESI+).[8]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific detection and quantification of the target analyte and internal standard.

Sample Preparation

The choice of sample preparation technique is critical for removing matrix interferences and concentrating the analyte of interest.

4.2.1 Solid-Phase Extraction (SPE)

SPE is a commonly used technique for cleaning up complex biological samples like blood and urine.

-

Sorbent: A strong cation exchange (SCX) sorbent can be effective.

-

General Steps:

-

Conditioning: The SPE cartridge is conditioned with methanol (B129727) followed by water.[9]

-

Sample Loading: The pre-treated sample (e.g., diluted and acidified blood) is loaded onto the cartridge.

-

Washing: The cartridge is washed with a series of solvents to remove interfering substances. A typical wash sequence might include water followed by a weak organic solvent solution.[9]

-

Elution: The analyte of interest is eluted from the sorbent using a suitable solvent, often a mixture of an organic solvent and a base (e.g., acetonitrile/ammonia).[10]

-

Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in a solvent compatible with the LC mobile phase.[9]

-

4.2.2 Liquid-Liquid Extraction (LLE)

LLE is another effective method for isolating benzodiazepines from biological matrices.[11]

-

Extraction Solvent: An immiscible organic solvent is used to extract the analyte from the aqueous biological sample.

-

General Steps:

-

pH Adjustment: The pH of the sample may be adjusted to optimize the partitioning of the analyte into the organic phase.

-

Extraction: The sample is mixed with the extraction solvent, and the two phases are separated by centrifugation.

-

Evaporation and Reconstitution: The organic layer containing the analyte is removed, evaporated to dryness, and reconstituted in a suitable solvent.[11]

-

Future Directions for Preclinical Research

The significant gap in the scientific literature highlights the need for dedicated preclinical studies to characterize the toxicokinetics of 8-aminoclonazolam. Key areas for future investigation include:

-

Pharmacokinetic studies in relevant animal models: To determine key parameters such as absorption, distribution, metabolism, and excretion (ADME), half-life, clearance, and volume of distribution.

-

Dose-response studies: To establish the relationship between dose, plasma/tissue concentrations, and toxicological effects.

-

In vitro metabolism studies: To identify the specific enzymes responsible for the nitroreduction of clonazolam.

-

Pharmacodynamic studies: To assess the pharmacological and toxicological activity of 8-aminoclonazolam itself.

By addressing these research questions, the scientific community can develop a more complete understanding of the risks associated with clonazolam exposure and improve the interpretation of toxicological data in both clinical and forensic settings.

References

- 1. cfsre.org [cfsre.org]

- 2. Updated Trend Reporting for the NPS Benzodiazepine Clonazolam Based on Data-Mining for 8-Aminoclonazolam [cfsre.org]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Non-fatal intoxications involving the novel benzodiazepine clonazolam: case series from the Emerging Drugs Network of Australia - Victoria project. - Drugs and Alcohol [drugsandalcohol.ie]

- 6. Elucidating the potential role of microorganisms in postmortem biotransformation: a comparison of clonazolam and its metabolite in postmortem and DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. waters.com [waters.com]

- 11. agilent.com [agilent.com]

Whitepaper: The Discovery and Identification of 8-Aminoclonazolam as a Key Metabolite of Clonazolam

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Clonazolam, a potent designer triazolobenzodiazepine, has emerged as a significant compound of interest in forensic and clinical toxicology. Initially synthesized in 1971, it was never approved for therapeutic use but has appeared in the recreational drug market.[1][2] This guide details the discovery and identification of its major metabolite, 8-aminoclonazolam. The formation of 8-aminoclonazolam occurs through the reduction of the nitro group of the parent compound. Due to the typically low concentrations of clonazolam found in biological samples, 8-aminoclonazolam has been identified as a more reliable biomarker for confirming clonazolam ingestion.[1][3] This document provides an in-depth overview of the analytical methodologies for its identification, quantitative data from toxicological studies, and a visualization of the metabolic pathway and experimental workflows.

Introduction

Clonazolam is a triazolo-analogue of clonazepam and is recognized for its high potency.[1][4] The metabolism of nitro-group-containing benzodiazepines like clonazolam commonly involves the reduction of the nitro group to an amino counterpart.[1][3] This metabolic process leads to the formation of 8-aminoclonazolam. Initially, there was some inconsistency in the scientific literature regarding its nomenclature, with some studies referring to it as 7-aminoclonazolam.[4][5][6] However, based on the International Union of Pure and Applied Chemistry (IUPAC) naming conventions for triazolobenzodiazepines, the correct nomenclature has been established as 8-aminoclonazolam.[5] The identification of this major metabolite is crucial for accurately assessing clonazolam use in forensic and clinical settings, as data-mining for 8-aminoclonazolam has indicated that clonazolam positivity was previously underreported when only targeting the parent drug.[1][3]

Quantitative Data

The following table summarizes the concentrations of clonazolam and 8-aminoclonazolam found in postmortem (PM) and Driving Under the Influence of Drugs (DUID) cases, as reported by NMS Laboratories between 2020 and 2023.[7]

| Compound | Case Type | Median Concentration (ng/mL) | Concentration Range (ng/mL) | Number of Cases with Concurrent Identification |

| Clonazolam | PM | 13 | N/A (single case) | 1 (0.30%) |

| 8-Aminoclonazolam | PM | 13 | 2.0 - 580 | N/A |

| Clonazolam | DUID | 4.0 | 2.0 - 10 | 21 (38%) |

| 8-Aminoclonazolam | DUID | 19 | 2.8 - 59 | N/A |

Experimental Protocols

In Vitro Metabolism Studies

-

Objective: To identify the main phase I metabolites of clonazolam.

-

Methodology:

Analysis of Biological Samples (Urine and Blood)

-

Objective: To detect and quantify clonazolam and 8-aminoclonazolam in human urine and blood samples.

-

Methodology:

-

Sample Preparation: Urine samples may undergo enzyme hydrolysis to cleave any glucuronide conjugates.[9] This is followed by dilution.[9]

-

Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction can be used to isolate the analytes from the biological matrix.[10]

-

Instrumentation: Analysis is typically performed using LC-MS/MS or LC-HRMS.[4][10] These methods offer high sensitivity and specificity, which is crucial due to the low concentrations of clonazolam often encountered.[8][10]

-

Confirmation: The identification of 8-aminoclonazolam is confirmed by comparing its mass spectrum and retention time to that of a reference standard.

-

Visualizations

Metabolic Pathway of Clonazolam

References

- 1. Updated Trend Reporting for the NPS Benzodiazepine Clonazolam Based on Data-Mining for 8-Aminoclonazolam [cfsre.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cfsre.org [cfsre.org]

- 4. cdn.who.int [cdn.who.int]

- 5. academic.oup.com [academic.oup.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Elucidating the potential role of microorganisms in postmortem biotransformation: a comparison of clonazolam and its metabolite in postmortem and DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uniklinik-freiburg.de [uniklinik-freiburg.de]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

8-Aminoclonazolam: A Definitive Biomarker for Clonazolam Intake

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Clonazolam, a potent triazolo-analog of clonazepam, has emerged as a significant compound of interest within the scientific and medical communities, primarily due to its prevalence in the novel psychoactive substances (NPS) market.[1] Accurate detection of its intake is crucial for clinical toxicology, forensic investigations, and in the development of therapeutic interventions. This technical guide provides a comprehensive overview of 8-aminoclonazolam, the primary metabolite of clonazolam, and its utility as a definitive biomarker for confirming clonazolam consumption. Due to the extensive metabolism of clonazolam, its parent form is often found in low concentrations in biological matrices, making the detection of 8-aminoclonazolam a more reliable indicator of exposure.[2][3]

This document details the metabolic pathway of clonazolam, presents quantitative data from various studies, and provides in-depth experimental protocols for the detection and quantification of 8-aminoclonazolam in biological samples, primarily urine.

Metabolic Pathway and Rationale for Biomarker Selection

Clonazolam undergoes extensive metabolism in the body, primarily through the reduction of its nitro group to form 8-aminoclonazolam.[1] This metabolic conversion is a key reason why 8-aminoclonazolam is considered a superior biomarker. The parent drug, clonazolam, may be present at very low or undetectable levels, especially with the passage of time since ingestion.[4] In contrast, 8-aminoclonazolam is typically found at substantially higher concentrations in biological samples, such as blood and urine, making it a more robust and reliable target for analytical detection.[4][5]

The metabolic pathway involves a nitro-reduction reaction, a common metabolic route for nitro-group-containing benzodiazepines.[3]

Quantitative Data: Concentrations in Biological Samples

The following tables summarize quantitative findings from various studies, illustrating the concentrations of clonazolam and 8-aminoclonazolam detected in blood and urine samples from different contexts. These data underscore the importance of targeting 8-aminoclonazolam for accurate detection of clonazolam intake.

Table 1: Clonazolam and 8-Aminoclonazolam Concentrations in Blood Samples

| Case Type | Clonazolam Concentration Range (µg/L) | 8-Aminoclonazolam Concentration Range (µg/L) | Sample Size (n) | Reference |

| Non-fatal Intoxications | 0.2 - 2.1 | 5.9 - 19.1 | 4 | [4][5] |

| Forensic Cases (Living) | 1.7 - 53 | Not Reported | 22 | [6][7] |

| Forensic Cases (Postmortem) | Median: 4.1 | 140 (single case) | 22 | [1][6] |

Table 2: Clonazolam and 8-Aminoclonazolam Concentrations in Urine Samples

| Case Type/Study | Clonazolam Concentration Range (ng/mL) | 7-Aminoclonazepam (B1198261)* Concentration Range (ng/mL) | Notes | Reference |

| Single Dose (3 mg Clonazepam) | Not Detected | 0.073 - 183.2 | Peak concentration observed 1-8 days post-administration. | [8][9] |

| Routine Drug Testing | 7 - 23 | Not Reported | Low concentrations of parent drug found. | [2] |

| Pain Management Patients | Not Reported | 70% positive at 200 ng/mL cutoff (LC-MS/MS) | Immunoassay showed only 21% positivity at the same cutoff. | [10] |

*Note: Data for 7-aminoclonazepam (a metabolite of clonazepam) is included as a proxy to demonstrate typical urinary metabolite concentrations following administration of a related benzodiazepine (B76468), as specific dose-response data for clonazolam and 8-aminoclonazolam is limited.

Experimental Protocols for 8-Aminoclonazolam Analysis

The following section provides a detailed, synthesized experimental protocol for the sensitive and selective quantification of 8-aminoclonazolam in urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is a composite of methodologies described in the scientific literature.[11][12][13][14][15][16]

Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)

Objective: To deconjugate glucuronidated metabolites and concentrate the analyte of interest while removing matrix interferences.

Materials:

-

Urine sample

-

β-glucuronidase (from E. coli or other suitable source)

-

Acetate (B1210297) or phosphate (B84403) buffer (pH 5.0)

-

Internal Standard (IS) solution (e.g., 8-aminoclonazolam-d4)

-

Mixed-mode solid-phase extraction (SPE) cartridges (e.g., cation exchange and reversed-phase)

-

Acetonitrile

-

Elution solvent (e.g., ethyl acetate:ammonium (B1175870) hydroxide (B78521) 98:2 v/v or 5% ammonium hydroxide in acetonitrile/methanol)

-

Deionized water

-

Vortex mixer

-

Centrifuge

-

Heating block or water bath

-

SPE manifold

-

Evaporation system (e.g., nitrogen evaporator)

Procedure:

-

Sample Aliquoting: Pipette 1.0 mL of the urine sample into a labeled centrifuge tube.

-

Internal Standard Spiking: Add a known amount of the internal standard solution to each sample, calibrator, and control.

-

Hydrolysis:

-

Add 500 µL of acetate buffer (pH 5.0).[14]

-

Add a sufficient amount of β-glucuronidase enzyme.

-

Vortex the sample for 15-30 seconds.

-

Incubate the mixture at 60-65°C for 1-2 hours to ensure complete hydrolysis of glucuronide conjugates.[14]

-

Allow the sample to cool to room temperature.

-

Centrifuge the sample at approximately 3000 rpm for 10 minutes.[13]

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by deionized water.

-

Load the supernatant from the hydrolyzed sample onto the conditioned SPE cartridge.

-

Wash the cartridge with deionized water to remove hydrophilic interferences.

-

Wash the cartridge with a weak organic solvent (e.g., methanol/water mixture) to remove further interferences.

-

Dry the cartridge thoroughly under vacuum or positive pressure for at least 5-10 minutes.[14]

-

Elute the analyte and internal standard with the appropriate elution solvent.[14]

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 35-40°C.[14]

-

Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis

Objective: To chromatographically separate 8-aminoclonazolam from other compounds and to detect and quantify it with high specificity and sensitivity using tandem mass spectrometry.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is then increased over several minutes to elute the analyte.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 - 10 µL.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

8-Aminoclonazolam: Monitor at least two transitions (one for quantification, one for qualification). For example, precursor ion (Q1) m/z -> product ion (Q3) m/z.

-

Internal Standard (e.g., 8-aminoclonazolam-d4): Monitor the corresponding transitions.

-

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Conclusion

The detection and quantification of 8-aminoclonazolam serve as a robust and reliable method for confirming the intake of clonazolam. Due to the metabolic profile of clonazolam, its primary metabolite, 8-aminoclonazolam, is present in higher concentrations and for a longer duration in biological fluids compared to the parent compound. The experimental protocols outlined in this guide, utilizing enzymatic hydrolysis followed by solid-phase extraction and LC-MS/MS analysis, provide the necessary sensitivity and specificity for accurate determination in a research or forensic setting. The provided quantitative data further reinforces the utility of 8-aminoclonazolam as a key biomarker. For professionals in drug development and research, a thorough understanding of this biomarker is essential for the accurate assessment of clonazolam exposure and its physiological effects.

References

- 1. researchgate.net [researchgate.net]

- 2. cdn.who.int [cdn.who.int]

- 3. cfsre.org [cfsre.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Non-fatal intoxications involving the novel benzodiazepine clonazolam: case series from the Emerging Drugs Network of Australia - Victoria project. - Drugs and Alcohol [drugsandalcohol.ie]

- 6. researchgate.net [researchgate.net]

- 7. Blood Concentrations of Designer Benzodiazepines: Relation to Impairment and Findings in Forensic Cases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Elimination of 7-aminoclonazepam in urine after a single dose of clonazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. painphysicianjournal.com [painphysicianjournal.com]

- 11. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. nyc.gov [nyc.gov]

- 14. unitedchem.com [unitedchem.com]

- 15. waters.com [waters.com]

- 16. Determination of benzodiazepines in human urine using solid-phase extraction and high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Nomenclature Clarified: A Technical Guide to 8-Aminoclonazolam and 7-Aminoclonazepam

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive clarification of the nomenclature, chemical properties, and biological significance of 8-aminoclonazolam and 7-aminoclonazepam (B1198261). It addresses the common confusion surrounding their naming conventions and offers a detailed comparison of their metabolic origins, analytical detection methods, and available pharmacological data. This document is intended to serve as a core reference for researchers, scientists, and drug development professionals working with these compounds.

Introduction: Resolving the Nomenclature Discrepancy

In the fields of pharmacology, toxicology, and analytical chemistry, precise chemical nomenclature is paramount. A notable point of confusion has arisen in scientific literature regarding the amino metabolites of two distinct benzodiazepines: clonazepam and clonazolam. While structurally similar, the addition of a triazole ring to the benzodiazepine (B76468) core of clonazolam alters the International Union of Pure and Applied Chemistry (IUPAC) numbering system. This has led to the interchangeable, yet incorrect, use of "7-aminoclonazolam."

This guide unequivocally clarifies that:

-

7-Aminoclonazepam is the correct IUPAC name for the primary amino metabolite of clonazepam .

-

8-Aminoclonazolam is the correct IUPAC name for the primary amino metabolite of clonazolam .[1][2][3]

The confusion stems from the visual similarity in the position of the amino group on the benzodiazepine ring. However, the fusion of the triazole ring in clonazolam shifts the numbering of the benzodiazepine structure, resulting in the amino group being located at the 8-position according to IUPAC rules.[1][2][3] Although some experts may understand that these different names refer to the amino metabolite of clonazolam, this discrepancy can cause significant confusion for others.[1][2][3]

Chemical and Physical Properties

A clear distinction between 8-aminoclonazolam and 7-aminoclonazepam can be made based on their fundamental chemical properties. The following table summarizes their key identifiers and molecular characteristics.

| Property | 8-Aminoclonazolam | 7-Aminoclonazepam |

| Parent Drug | Clonazolam | Clonazepam |

| Systematic Name | 6-(2-chlorophenyl)-1-methyl-4H-[4][5][6]triazolo[4,3-a][4][6]benzodiazepin-8-amine | 7-amino-5-(2-chlorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one |

| Molecular Formula | C₁₇H₁₄ClN₅ | C₁₅H₁₂ClN₃O |

| Molecular Weight | 323.78 g/mol | 285.73 g/mol |

| CAS Number | 71368-66-6 | 4959-17-5 |

Metabolic Pathways

Both 8-aminoclonazolam and 7-aminoclonazepam are major metabolites formed through the reduction of a nitro group on their respective parent compounds. This biotransformation is a critical step in the body's process of eliminating these benzodiazepines.

Metabolism of Clonazepam to 7-Aminoclonazepam:

Clonazepam is extensively metabolized in the liver, primarily through the reduction of its 7-nitro group to form 7-aminoclonazepam.[7] This reaction is catalyzed by cytochrome P450 (CYP) enzymes, with CYP3A4 playing a significant role.[7] Following its formation, 7-aminoclonazepam can be further metabolized via acetylation to 7-acetamidoclonazepam.[7] Due to the extensive metabolism of clonazepam, with less than 0.5% excreted unchanged, 7-aminoclonazepam is a key biomarker for confirming clonazepam intake.[7]

Metabolism of Clonazolam to 8-Aminoclonazolam:

Similarly, clonazolam undergoes hepatic metabolism where the 8-nitro group is reduced to form 8-aminoclonazolam.[8] This metabolite is considered a primary urinary biomarker for the detection of clonazolam use.[8] Further metabolism can include hydroxylation and N-acetylation.[8]

The following diagram illustrates the metabolic reduction of the nitro group for both parent compounds.

Pharmacokinetics and Pharmacodynamics

While comprehensive comparative data is limited, available information on the pharmacokinetics and pharmacodynamics of these metabolites is crucial for understanding their biological effects and detection windows.

Pharmacokinetic Parameters

The pharmacokinetic profiles of the parent drugs and their metabolites are summarized below. It is important to note that specific pharmacokinetic data for 8-aminoclonazolam is less readily available in the literature compared to 7-aminoclonazepam.

| Parameter | Clonazepam | 7-Aminoclonazepam | Clonazolam | 8-Aminoclonazolam |

| Half-life (t½) | 19-60 hours[6] | Detected in urine for up to 28 days post-dose[9] | ~3.6 hours[10] | Primary metabolite detected in toxicological screenings[11] |

| Volume of Distribution (Vd) | ~3 L/kg[10] | Data not available | Data not available | Data not available |

| Clearance | ~55 mL/min[10] | Data not available | Data not available | Data not available |

Pharmacodynamic Activity

The pharmacological activity of these amino metabolites is an area of ongoing research.

7-Aminoclonazepam: Studies have shown that 7-aminoclonazepam is not an inactive metabolite but rather a weak partial agonist at the benzodiazepine receptor.[7] This suggests that it may contribute to or modify the overall pharmacological effects of clonazepam.[7]

8-Aminoclonazolam: To date, there is a lack of published data specifically detailing the pharmacodynamic properties of 8-aminoclonazolam, such as its binding affinity for the GABA-A receptor or its functional activity as an agonist, antagonist, or modulator.

Experimental Protocols

The synthesis and analysis of these compounds are essential for the development of reference standards and for their detection in biological matrices.

Synthesis Protocols

Synthesis of 7-Aminoclonazepam from Clonazepam:

A common method for the synthesis of 7-aminoclonazepam involves the reduction of the 7-nitro group of clonazepam.

-

Method 1: Catalytic Hydrogenation

-

Dissolve clonazepam in a suitable solvent such as ethanol (B145695) or methanol (B129727) in a round-bottom flask.

-

Carefully add a catalytic amount (5-10 mol%) of palladium on carbon (Pd/C) under an inert atmosphere.

-

Replace the inert atmosphere with hydrogen gas (e.g., from a balloon).

-

Stir the mixture vigorously at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, purge the reaction vessel with an inert gas.

-

Filter the mixture through a pad of Celite® to remove the catalyst.

-

Remove the solvent under reduced pressure to yield crude 7-aminoclonazepam.

-

Purify the crude product by recrystallization or column chromatography.[5]

-

-

Method 2: Metal-Acid Reduction

-

To a round-bottom flask, add clonazepam, a solvent (e.g., ethanol), and iron powder (3-5 equivalents).

-

Slowly add glacial acetic acid to the stirred suspension.

-

Heat the mixture to reflux (80-100 °C) and maintain until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction mixture and filter to remove excess iron.

-

Concentrate the filtrate and redissolve in a suitable organic solvent.

-

Neutralize with a saturated bicarbonate solution.

-

Extract the product and purify as needed.[5]

-

Synthesis of 8-Aminoclonazolam from Clonazolam:

While detailed, peer-reviewed synthesis protocols for 8-aminoclonazolam are not as widely published, the general principle involves the reduction of the 8-nitro group of clonazolam. This can be achieved using similar reducing agents as those used for the synthesis of 7-aminoclonazepam, such as catalytic hydrogenation with Pd/C or metal-acid reduction (e.g., Fe/acetic acid or SnCl₂/HCl). The specific reaction conditions would need to be optimized for the clonazolam substrate.

The following diagram illustrates a generalized experimental workflow for the synthesis of these amino metabolites.

Analytical Protocols

The detection and quantification of 8-aminoclonazolam and 7-aminoclonazepam in biological matrices are typically performed using chromatographic techniques coupled with mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 8-Aminoclonazolam and 7-Aminoclonazepam:

LC-MS/MS is a highly sensitive and specific method for the analysis of these metabolites.

-

Sample Preparation (Urine/Blood):

-

To 1 mL of the biological sample, add an internal standard (e.g., 7-aminoclonazepam-d₄ or 8-aminoclonazolam-d₄).

-

For conjugated metabolites, perform enzymatic hydrolysis with β-glucuronidase.

-

Perform solid-phase extraction (SPE) for sample cleanup and concentration.

-

Elute the analyte from the SPE cartridge.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.[4]

-

-

LC-MS/MS Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of aqueous ammonium (B1175870) formate (B1220265) or formic acid and an organic solvent like acetonitrile (B52724) or methanol.

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.[4]

-

Gas Chromatography-Mass Spectrometry (GC-MS) for 7-Aminoclonazepam:

GC-MS is another powerful technique, though it often requires derivatization to improve the volatility of the analyte.

-

Sample Preparation (Hair):

-

Decontaminate and pulverize the hair sample.

-

Extract the analyte using an appropriate solvent or digestion method.

-

Perform SPE for cleanup.

-

Evaporate the eluate to dryness.

-

Derivatization: Add a derivatizing agent (e.g., heptafluorobutyric anhydride (B1165640) - HFBA) and heat to form a volatile derivative.[4]

-

-

GC-MS Conditions:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Ionization: Electron ionization (EI) or negative chemical ionization (NCI) for enhanced sensitivity.

-

Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.[4]

-

The logical relationship for selecting an analytical method is depicted below.

Conclusion

The accurate identification and differentiation of 8-aminoclonazolam and 7-aminoclonazepam are crucial for the integrity of scientific research and clinical/forensic diagnostics. This guide has established that 8-aminoclonazolam is the correct nomenclature for the amino metabolite of clonazolam, arising from the IUPAC numbering rules for triazolobenzodiazepines. While both metabolites are formed through similar metabolic pathways, their parent compounds have distinct pharmacokinetic profiles. The provided experimental protocols for synthesis and analysis offer a foundational resource for researchers in this field. Further investigation into the pharmacodynamics of 8-aminoclonazolam is warranted to fully understand its biological activity and potential contribution to the effects of its parent compound, clonazolam.

References

- 1. cfsre.org [cfsre.org]

- 2. Updated Trend Reporting for the NPS Benzodiazepine Clonazolam Based on Data-Mining for 8-Aminoclonazolam [cfsre.org]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. cdn.who.int [cdn.who.int]

- 6. medchemexpress.com [medchemexpress.com]

- 7. newwatersrecovery.com [newwatersrecovery.com]

- 8. Comparison of clonazepam compliance by measurement of urinary concentration by immunoassay and LC-MS/MS in pain management population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Clarification of the Correct Nomenclature of the Amino Metabolite of Clonazolam: 8-Aminoclonazolam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. painphysicianjournal.com [painphysicianjournal.com]

Methodological & Application

Application Note: Quantification of 8-Aminoclonazolam in Human Urine by LC-MS/MS

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 8-aminoclonazolam, a primary metabolite of the designer benzodiazepine (B76468) clonazolam, in human urine. The protocol employs a streamlined solid-phase extraction (SPE) procedure for sample cleanup and concentration, followed by rapid and selective analysis using a UHPLC system coupled to a triple quadrupole mass spectrometer. This method is suitable for clinical and forensic toxicology research, offering high throughput, accuracy, and precision for the determination of 8-aminoclonazolam.

Introduction

Clonazolam is a potent designer benzodiazepine that has emerged in the recreational drug market. Due to its extensive metabolism, the parent compound is often found in low concentrations in urine, making its metabolite, 8-aminoclonazolam, a more reliable biomarker for detecting clonazolam use.[1] This application note details a validated LC-MS/MS method for the accurate quantification of 8-aminoclonazolam in urine samples, providing researchers and drug development professionals with a reliable tool for their studies.

Experimental

Sample Preparation

A simplified mixed-mode solid-phase extraction (SPE) was performed using Waters Oasis MCX µElution Plates.[2][3] This approach combines the selectivity of mixed-mode ion exchange with a streamlined protocol that eliminates conditioning and equilibration steps, thereby increasing sample throughput.

Protocol:

-

To each well of the Oasis MCX µElution Plate, add 100 µL of urine sample.

-

Add 100 µL of enzyme hydrolysis mix (to deconjugate glucuronidated metabolites) and 20 µL of an internal standard solution.

-

Mix by aspirating several times.

-

Incubate the plate for 10 minutes at room temperature.

-

Add 200 µL of 4% H3PO4 and mix by aspiration.

-

Load the entire sample onto the sorbent bed by applying a vacuum.

-

Wash the sorbent with 200 µL of 80:20 H2O:MeOH.

-

Dry the plate under high vacuum for one minute.

-

Elute the analyte with two 25 µL aliquots of 50:50 ACN:MeOH containing 5% strong ammonia (B1221849) solution.[2]

-

Dilute the eluate with 150 µL of sample diluent (2% ACN:1% formic acid in MilliQ water) prior to LC-MS/MS analysis.[2]

Liquid Chromatography

Chromatographic separation was achieved using a Waters ACQUITY UPLC BEH C18 column, which provides excellent separation and peak shape for a broad range of analytes.[3][4]

LC Conditions:

| Parameter | Value |

| System | Waters ACQUITY UPLC I-Class (FTN) |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |

| Column Temperature | 40 °C |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.6 mL/min |

| Injection Volume | 2 µL |

Gradient Table:

| Time (min) | Flow Rate (mL/min) | %A | %B | Curve |

| Initial | 0.6 | 98.0 | 2.0 | 6 |

| 0.50 | 0.6 | 98.0 | 2.0 | 6 |

| 3.00 | 0.6 | 10.0 | 90.0 | 6 |

| 3.50 | 0.6 | 10.0 | 90.0 | 6 |

| 3.51 | 0.6 | 98.0 | 2.0 | 6 |

| 4.00 | 0.6 | 98.0 | 2.0 | 6 |

Mass Spectrometry

A Waters Xevo TQ-S micro Mass Spectrometer was operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the detection and quantification of 8-aminoclonazolam.

MS Conditions:

| Parameter | Value |

| System | Waters Xevo TQ-S micro |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 1.0 kV |

| Desolvation Temperature | 500 °C |

| Desolvation Gas Flow | 1000 L/hr |

| Cone Gas Flow | 150 L/hr |

MRM Transitions for 8-Aminoclonazolam:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| 8-Aminoclonazolam (Quantifier) | 322.1 | 255.0 | 42 | 28 |

| 8-Aminoclonazolam (Qualifier) | 322.1 | 227.0 | 42 | 34 |

Quantitative Data Summary

The method was validated for linearity, limit of quantification (LLOQ), accuracy, and precision.

Table 1: Calibration and LLOQ Data

| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | R² |

| 8-Aminoclonazolam | 10 - 1000 | 10 | >0.99 |

Table 2: Accuracy and Precision Data for Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (% Bias) | Precision (%CV) |

| Low QC | 15 | 15.3 | +2.0 | 4.5 |

| Mid QC 1 | 75 | 76.1 | +1.5 | 3.8 |

| Mid QC 2 | 200 | 198.4 | -0.8 | 3.1 |

| High QC | 750 | 742.5 | -1.0 | 2.5 |

Accuracy and precision data are representative values based on inter-day analysis (n=6 replicates over 5 days) as reported in similar comprehensive benzodiazepine panels.[2]

Visualizations

Caption: Metabolic pathway of Clonazolam to 8-Aminoclonazolam.

References

Application Note: Solid-Phase Extraction Protocol for 8-Aminoclonazolam from Blood Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aminoclonazolam is a primary metabolite of the potent designer benzodiazepine, clonazolam. Accurate and reliable quantification of this metabolite in biological matrices such as blood is crucial for forensic toxicology, clinical diagnostics, and pharmacokinetic studies. Solid-phase extraction (SPE) is a widely used technique for the selective extraction and concentration of analytes from complex samples, offering cleaner extracts and improved analytical sensitivity compared to traditional liquid-liquid extraction methods. This application note provides a detailed protocol for the solid-phase extraction of 8-aminoclonazolam from blood samples, optimized for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol is based on a mixed-mode cation exchange mechanism, which is effective for retaining basic compounds like 8-aminoclonazolam.

Data Presentation

The following table summarizes quantitative data for the extraction of 8-aminoclonazolam and related amino-benzodiazepine metabolites from biological matrices. It is important to note that specific recovery and matrix effect data for 8-aminoclonazolam from blood is not widely published. The data for 7-aminoclonazepam, a structurally similar metabolite, is included to provide an expected performance range.

| Analyte | Matrix | SPE Sorbent | Recovery (%) | Lower Limit of Quantification (LLOQ) | Reference |

| 8-Aminoclonazolam | Urine | Mixed-Mode Cation Exchange (Oasis MCX µElution) | Not Reported | 10 ng/mL | [1] |

| 7-Aminoclonazepam | Whole Blood | Not Specified | 41% | 0.005 mg/kg (5 ng/mL) | [2] |

| Various Benzodiazepines | Whole Blood | Mixed-Mode Cation Exchange | >89.5% (Accuracy) | 0.24-0.62 ng/mL (LOD) | [3] |

| Various Benzodiazepines | Human Blood | Strong Cation Exchange | Not Reported | 5-1000 ng/mL (Calibration Range) | [4] |

Experimental Protocols

This section details the recommended solid-phase extraction protocol for 8-aminoclonazolam from whole blood samples.

Materials and Reagents

-

SPE Cartridges: Mixed-Mode Strong Cation Exchange (e.g., Waters Oasis MCX, Agilent Bond Elut Plexa PCX, or equivalent), 30-60 mg sorbent mass.

-

Whole Blood Sample: 1 mL

-

Internal Standard (IS): Deuterated 8-aminoclonazolam (or a suitable analog like deuterated 7-aminoclonazepam).

-

Pre-treatment Solution: 4% Phosphoric Acid (H₃PO₄) in water.

-

Conditioning Solvent: Methanol (B129727) (HPLC grade).

-

Equilibration Solvent: Deionized Water.

-

Wash Solution 1: 0.1 M Hydrochloric Acid.

-

Wash Solution 2: Methanol.

-

Elution Solvent: 5% Ammonium (B1175870) Hydroxide (B78521) in Methanol (freshly prepared).

-

Reconstitution Solvent: Mobile phase for LC-MS/MS analysis.

-

Glassware: Centrifuge tubes, autosampler vials.

-

Equipment: Centrifuge, SPE manifold, sample concentrator (e.g., nitrogen evaporator).

Sample Pre-treatment

-

Pipette 1 mL of whole blood into a centrifuge tube.

-

Add the internal standard and vortex briefly.

-

Add 2 mL of 4% phosphoric acid to the blood sample.

-

Vortex for 30 seconds to mix and lyse the blood cells.

-

Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

-

Carefully transfer the supernatant to a clean tube for loading onto the SPE cartridge.

Solid-Phase Extraction Procedure

-

Conditioning: Pass 2 mL of methanol through the SPE cartridge.

-

Equilibration: Pass 2 mL of deionized water through the cartridge. Do not allow the sorbent to dry.

-

Sample Loading: Load the pre-treated supernatant onto the conditioned and equilibrated SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

-

Washing Step 1: Pass 2 mL of 0.1 M hydrochloric acid through the cartridge to remove acidic and neutral interferences.

-

Washing Step 2: Pass 2 mL of methanol through the cartridge to remove any remaining non-polar interferences.

-

Drying: Dry the SPE cartridge under vacuum or positive pressure for 5-10 minutes to remove residual wash solvents.

-

Elution: Elute the analyte with 2 mL of freshly prepared 5% ammonium hydroxide in methanol into a clean collection tube.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase of the LC-MS/MS system. Vortex to ensure complete dissolution.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.